molecular formula C7H9N3O B065559 3-methylisonicotinohydrazide CAS No. 176178-87-3

3-methylisonicotinohydrazide

Cat. No.: B065559
CAS No.: 176178-87-3
M. Wt: 151.17 g/mol
InChI Key: HHZDNZXTCHLEDT-UHFFFAOYSA-N
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Description

3-Methylpyridine-4-carbohydrazide is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a methyl group at the third position and a carbohydrazide group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpyridine-4-carbohydrazide typically involves the oxidation of 3-methylpyridine to form 3-methylpyridine-4-carboxylic acid, which is then reacted with hydrazine to yield the desired carbohydrazide. The reaction conditions often include heating the carboxylic acid with anhydrous hydrazine under reflux .

Industrial Production Methods: Industrial production of 3-Methylpyridine-4-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of zeolite catalysts in the vapor phase condensation reactions of ethanol, formaldehyde, and ammonia can produce mixtures of pyridine and methylpyridines, which are then separated and further reacted to obtain the carbohydrazide .

Chemical Reactions Analysis

Types of Reactions: 3-Methylpyridine-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products Formed:

Scientific Research Applications

3-Methylpyridine-4-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylpyridine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as stromelysin-1 and collagenase 3, which are involved in various biological processes. The compound’s effects are mediated through its binding to these enzymes, thereby modulating their activity and influencing cellular functions .

Comparison with Similar Compounds

Uniqueness: 3-Methylpyridine-4-carbohydrazide is unique due to the presence of both a methyl group and a carbohydrazide group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

176178-87-3

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

3-methylpyridine-4-carbohydrazide

InChI

InChI=1S/C7H9N3O/c1-5-4-9-3-2-6(5)7(11)10-8/h2-4H,8H2,1H3,(H,10,11)

InChI Key

HHZDNZXTCHLEDT-UHFFFAOYSA-N

SMILES

CC1=C(C=CN=C1)C(=O)NN

Canonical SMILES

CC1=C(C=CN=C1)C(=O)NN

Origin of Product

United States

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